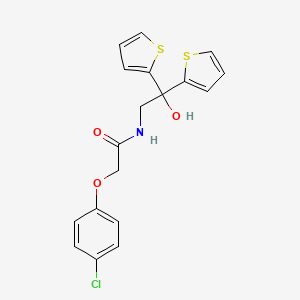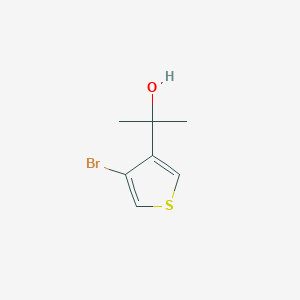
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound This compound falls under the category of benzamides, specifically modified with a 1,3,4-thiadiazole ring bearing a propylthio group and a trifluoromethyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions:
Formation of the 1,3,4-thiadiazole ring: : Starting from the appropriate dithiocarbamate, cyclization is achieved using hydrazine hydrate.
Introduction of the propylthio group: : This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the propylthio group.
Attachment of the benzamide moiety: : The final step involves the acylation reaction to introduce the benzamide group with the trifluoromethyl substituent.
Industrial Production Methods
In an industrial setting, the process might be scaled up with optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Solvent selection and purification techniques are critical for the efficiency of these processes.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially altering the sulfide group.
Reduction: : The benzamide group can be reduced under strong reducing conditions.
Substitution: : The thiadiazole ring or the propylthio group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles or electrophiles depending on the reaction site.
Major Products Formed
Oxidation: : Products with sulfoxide or sulfone groups.
Reduction: : Products with reduced benzamide groups.
Substitution: : New compounds with substituted thiadiazole or benzamide moieties.
科学的研究の応用
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has found applications in various scientific research fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects.
Industry: : Utilized in material science for developing new materials with specific properties.
作用機序
The mechanism by which N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction at the molecular level. The thiadiazole ring and the benzamide group can interact with specific enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways. Molecular targets often include proteins or nucleic acids, leading to altered biochemical processes.
類似化合物との比較
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to its trifluoromethyl substituent and the specific arrangement of functional groups.
Similar Compounds
Benzamides with different substituents: : Compounds with varying functional groups on the benzene ring or the thiadiazole ring.
Other thiadiazole derivatives: : Similar structures but with different alkylthio groups or substitutions.
Uniqueness
The combination of the propylthio group and trifluoromethyl group provides distinct electronic and steric properties, influencing its reactivity and interaction with other molecules differently compared to other benzamide or thiadiazole derivatives.
特性
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-2-7-21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJDAFERYJRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)

![9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine](/img/structure/B2856010.png)


